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Compound of Interest

Compound Name: BP Fluor 594 NHS ester

Cat. No.: B3179287

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 594 NHS ester is a bright, red-fluorescent dye designed for covalently labeling
proteins and other biomolecules containing primary amines.[1] The N-hydroxysuccinimidyl
(NHS) ester functional group readily reacts with primary amines, such as the side chain of
lysine residues or the N-terminus of proteins, to form a stable amide bond.[2][3][4] This
process, known as bioconjugation, is a cornerstone technique for producing fluorescently
labeled probes used in a wide array of applications, including immunofluorescence, flow
cytometry, and fluorescence microscopy. This document provides a detailed, step-by-step
guide for the successful conjugation of BP Fluor 594 NHS ester to proteins.

Materials and Reagents
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Material/lReagent Supplier Comments

Store at -20°C, protected from

BP Fluor 594 NHS ester BroadPharm or similar ) )
light and moisture.[5][6][7]
Protein of Interest (e.g., ] Must be in an amine-free
_ Varies
Antibody) buffer (e.g., PBS).[8][9]

Anhydrous Dimethylsulfoxide

) . . High-quality, amine-free grade
(DMSO) or Dimethylformamide  Varies

is crucial.[4][10]

(DMF)
0.1 M Sodium Bicarbonate, pH
Reaction Buffer Varies 8.3-8.5 is recommended.[8]
[10][11]
Purification Column (e.g., vari For removal of unconjugated
aries
Sephadex G-25) dye.[5][7][12]

1 M Tris-HCI or Glycine, pH

uenching Reagent (optional Varies
Q g g (op ) 7.4.[13]

Experimental Protocols
Reagent Preparation

a. Protein Solution:

Prepare the protein of interest in an amine-free buffer, such as phosphate-buffered saline
(PBS).[8] Buffers containing primary amines like Tris or glycine must be avoided as they will
compete with the protein for reaction with the NHS ester.[9]

The recommended protein concentration is 2-10 mg/mL for optimal labeling.[9] If the protein
solution contains preservatives like sodium azide, it generally does not need to be removed
before labeling.[2]

. BP Fluor 594 NHS Ester Stock Solution:

Allow the vial of BP Fluor 594 NHS ester to equilibrate to room temperature before opening
to prevent moisture condensation.[6][14]
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e Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[9] This stock
solution should be prepared fresh immediately before use, as the NHS ester is susceptible to
hydrolysis.[12][14]

Conjugation Reaction

The following diagram illustrates the chemical reaction between BP Fluor 594 NHS ester and
a primary amine on the target protein.
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Caption: Reaction of BP Fluor 594 NHS ester with a primary amine.

Procedure:

o Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium
bicarbonate.[5][10] This slightly alkaline pH is optimal for the reaction.[3][15]

o Calculate the required volume of the BP Fluor 594 NHS ester stock solution. A molar excess
of the dye is typically used. The optimal dye-to-protein molar ratio should be determined
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empirically for each protein, but a starting point of 9:1 to 15:1 is common for antibodies.[2]

o While gently stirring or vortexing, add the dye stock solution dropwise to the protein solution.

[2]
 Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][5]

o (Optional) To stop the reaction, a quenching reagent such as Tris-HCI or glycine can be
added to a final concentration of 50-100 mM and incubated for 10-15 minutes.[13]

Purification of the Conjugate

It is crucial to remove the unreacted dye from the labeled protein.[16] Gel filtration
chromatography is a common and effective method.[5][11]

The general workflow for the conjugation and purification process is outlined below.

A\
A\

Prepare Protein and Dye Solutions Conjugation Reaction (1 hr, RT, dark)

Purify Conjugate (e.g., Gel Filtration) Characterize Conjugate (DOL)

Click to download full resolution via product page
Caption: Experimental workflow for protein conjugation.

Procedure:

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[12]
o Apply the reaction mixture to the top of the column.

o Elute the column with PBS. The first colored band to elute is the fluorescently labeled protein
conjugate.[12] A second, slower-moving band corresponds to the free, unreacted dye.[12]

o Collect the fractions containing the purified conjugate.

e The purified conjugate can be stored at 4°C for short-term storage or at -20°C to -80°C for
long-term storage.[5] Adding a cryoprotectant like glycerol and storing in single-use aliquots
is recommended to avoid repeated freeze-thaw cycles.[5]
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Characterization of the Conjugate: Degree of Labeling
(DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is an important parameter to
determine the efficiency of the conjugation reaction.[17][18]

Procedure:

o Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance
maximum of BP Fluor 594 (~590 nm, Amax).[17]

o Calculate the protein concentration using the following formula, which corrects for the dye's
absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax x CF280)] / €_protein

o CF280: Correction factor for the dye's absorbance at 280 nm. This value is dye-specific.
o &_protein: Molar extinction coefficient of the protein at 280 nm.

e Calculate the DOL using the following formula: DOL = Amax / (¢_dye x Protein Concentration

(M)
o ¢_dye: Molar extinction coefficient of BP Fluor 594 at its absorbance maximum.

An optimal DOL for antibodies is typically between 2 and 10.[18] A DOL that is too high can
lead to fluorescence quenching and potential loss of protein activity, while a DOL that is too low
will result in a weak signal.[16][17]

Quantitative Data Summary
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Recommended
Parameter Reference
Range/Value

Protein Concentration for

) 2-10 mg/mL [9]

Labeling
Reaction Buffer pH 8.3-85 [8][10][11]
Dye:Protein Molar Ratio

o 9:1to 15:1 [2]
(Antibodies)
Reaction Time 1 hour [2][5]
Reaction Temperature Room Temperature [2][5]

) o 20-35% (protein concentration
Expected Labeling Efficiency [2]
dependent)
Optimal Degree of Labelin
P I J 2-10 [18]

(DOL) for Antibodies

Application Example: Immunofluorescence

A common application for fluorescently labeled antibodies is immunofluorescence, where the
antibody is used to detect a specific antigen in a cell or tissue sample. The following diagram
illustrates a simplified signaling pathway where a BP Fluor 594-labeled antibody is used to
visualize a target protein.
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Caption: Immunofluorescence detection of a target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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